6-(difluoromethyl)-5-methylpyridine-3-carboxamide
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Overview
Description
6-(Difluoromethyl)-5-methylpyridine-3-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxamide group attached to a pyridine ring. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as eflornithine, target the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells .
Biochemical Pathways
Given the potential target of ornithine decarboxylase, it’s plausible that the compound could impact the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer .
Result of Action
Based on the potential inhibition of ornithine decarboxylase, the compound could potentially disrupt the biosynthesis of polyamines, thereby affecting cell growth and differentiation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts and specific reagents to facilitate the formation of the C–CF2H bond .
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where specific groups on the pyridine ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
6-(Difluoromethyl)-5-methylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-(Difluoromethyl)-5-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used as an intermediate in the synthesis of fungicides.
Pydiflumetofen: A fungicide that combines a difluoromethyl group with a pyrazole ring and is used in agriculture.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPTZNZFHWIRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.